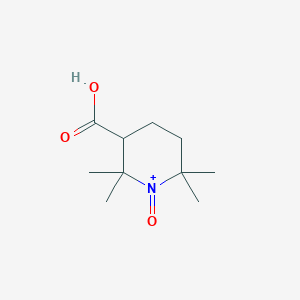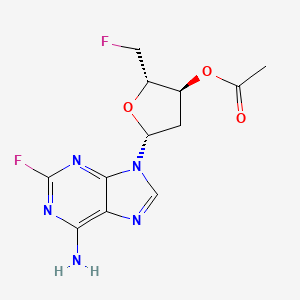
3'-O-Acetyl-2',5'-dideoxy-2,5'-difluoroadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-O-Acetyl-2’,5’-dideoxy-2,5’-difluoroadenosine: is a synthetic nucleoside analog. This compound is characterized by the presence of acetyl and fluorine groups, which modify the standard adenosine structure. These modifications can significantly alter the compound’s chemical properties and biological activity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-2’,5’-dideoxy-2,5’-difluoroadenosine typically involves multiple steps, starting from a suitable adenosine derivative. The key steps include:
Deoxygenation: The removal of hydroxyl groups at the 2’ and 5’ positions can be accomplished using reagents like tributyltin hydride and azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3’-O-Acetyl-2’,5’-dideoxy-2,5’-difluoroadenosine can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The fluorine atoms can be replaced by hydrogen atoms under reductive conditions.
Substitution: The acetyl and fluorine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group would yield a carboxylic acid derivative, while reduction of the fluorine atoms would produce a deoxyadenosine analog.
科学的研究の応用
3’-O-Acetyl-2’,5’-dideoxy-2,5’-difluoroadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound can be used to study the effects of nucleoside modifications on DNA and RNA function.
Industry: The compound can be used in the development of new pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 3’-O-Acetyl-2’,5’-dideoxy-2,5’-difluoroadenosine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The acetyl and fluorine modifications can inhibit enzymes involved in DNA and RNA synthesis, leading to cell death or inhibition of viral replication. The specific molecular targets and pathways affected by this compound are still under investigation, but it is believed to interact with polymerases and other nucleic acid-binding proteins.
類似化合物との比較
Similar Compounds
3’,5’-Di-O-acetyl-2’-deoxy-2’-fluorouridine: Another nucleoside analog with acetyl and fluorine modifications.
2’,3’-Di-O-acetyl-5’-deoxy-5-fluorocytidine: A cytidine analog with similar modifications.
Uniqueness
3’-O-Acetyl-2’,5’-dideoxy-2,5’-difluoroadenosine is unique due to its specific combination of acetyl and fluorine modifications at the 3’, 2’, and 5’ positions. This unique structure imparts distinct chemical and biological properties, making it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
675127-94-3 |
|---|---|
分子式 |
C12H13F2N5O3 |
分子量 |
313.26 g/mol |
IUPAC名 |
[(2S,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-(fluoromethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H13F2N5O3/c1-5(20)21-6-2-8(22-7(6)3-13)19-4-16-9-10(15)17-12(14)18-11(9)19/h4,6-8H,2-3H2,1H3,(H2,15,17,18)/t6-,7+,8+/m0/s1 |
InChIキー |
SWCHLXBGDMGOSO-XLPZGREQSA-N |
異性体SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CF)N2C=NC3=C(N=C(N=C32)F)N |
正規SMILES |
CC(=O)OC1CC(OC1CF)N2C=NC3=C(N=C(N=C32)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


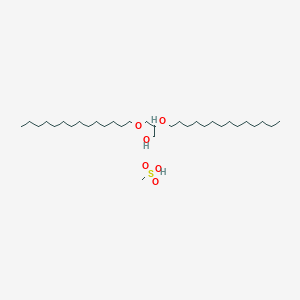
![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)
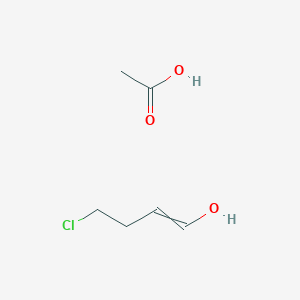
![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)
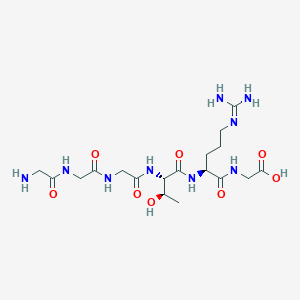
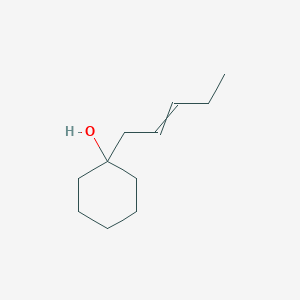
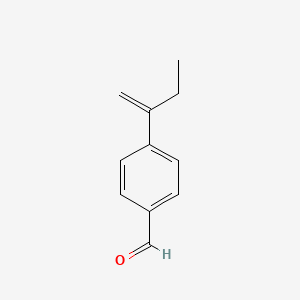
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)

![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
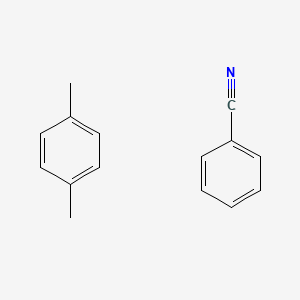
![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
